molecular formula C19H19N3O4 B2737327 (7-Methoxybenzofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421482-20-3

(7-Methoxybenzofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2737327
CAS RN: 1421482-20-3
M. Wt: 353.378
InChI Key: YFEJHLIFLNHFEV-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of benzofuran and pyrazine derivatives and has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds featuring benzofuran and piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study synthesized a series of pyridine derivatives showing variable and modest activity against bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Bioactive Compound Development

  • Research involving the synthesis of compounds from visnaginone, a component structurally similar to parts of the target compound, has led to potentially bioactive compounds. These findings underscore the versatility of benzofuran derivatives in generating new molecules with potential therapeutic applications (Abdel Hafez, Ahmed, & Haggag, 2001).

Antitumor Activity

  • Novel synthesis approaches have been applied to create derivatives with benzofuran bases, leading to compounds tested for antitumor activity. This highlights the ongoing interest in exploring the therapeutic potential of benzofuran derivatives in cancer treatment research (Farghaly, 2010).

Structural and Activity Analysis

  • The structural analysis and antimicrobial evaluation of novel compounds, including those incorporating elements like pyrazine, demonstrate the scientific community's effort to understand and exploit the chemical space around these moieties for developing new antimicrobial and potentially other therapeutically relevant agents (Altalbawy, 2013).

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-4-2-3-13-11-16(26-18(13)15)19(23)22-9-5-14(6-10-22)25-17-12-20-7-8-21-17/h2-4,7-8,11-12,14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEJHLIFLNHFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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